Methyl 2-(3-bromophenyl)-2-(methylamino)acetate hydrochloride
Overview
Description
Methyl 2-(3-bromophenyl)-2-(methylamino)acetate hydrochloride, also known as Mexedrone, is a new psychoactive substance that belongs to the cathinone family. It is a synthetic compound that has gained popularity in recent years due to its stimulant and euphoric effects. The chemical structure of Mexedrone is similar to other cathinones, such as Mephedrone and Methedrone, which are known to have similar effects on the human body.
Scientific Research Applications
Synthesis and Pharmaceutical Applications
Methyl 2-(3-bromophenyl)-2-(methylamino)acetate hydrochloride has been utilized in various synthetic and pharmaceutical research applications. For instance, Abdel-Wahab et al. (2008) demonstrated its use in the synthesis of thiosemicarbazides, triazoles, and Schiff bases, which exhibited significant antihypertensive α-blocking activity with low toxicity (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008). Additionally, Min (2015) reported its role in an undergraduate organic chemistry experiment, highlighting its potential in educational settings for fostering interest in scientific research and experimental skills (Min, 2015).
Chemical Structure and Properties
Research into the chemical structure and properties of compounds related to Methyl 2-(3-bromophenyl)-2-(methylamino)acetate hydrochloride has been extensive. Choi et al. (2007) explored the crystal structure of a related compound, providing insights into molecular interactions and stability (Choi, Seo, Son, & Lee, 2007). Similarly, Lee, Ryu, and Lee (2017) investigated the crystal structure of another related compound, contributing to the understanding of molecular configurations in synthetic chemistry (Lee, Ryu, & Lee, 2017).
Medicinal Chemistry and Drug Design
The compound and its derivatives have also found applications in medicinal chemistry and drug design. For example, Ali et al. (2012) synthesized iminothiazolidin-4-one acetate derivatives, showing promise as aldose reductase inhibitors for the treatment of diabetic complications (Ali, Saeed, Abbas, Shahid, Bolte, & Iqbal, 2012). Furthermore, Masocha, Kombian, and Edafiogho (2016) evaluated enaminone compounds related to Methyl 2-(3-bromophenyl)-2-(methylamino)acetate hydrochloride for their antinociceptive activities, indicating potential applications in pain management (Masocha, Kombian, & Edafiogho, 2016).
Chemical Synthesis and Reactions
Various studies have focused on the chemical synthesis and reactions involving compounds similar to Methyl 2-(3-bromophenyl)-2-(methylamino)acetate hydrochloride. Dan (2006) reported on the synthesis of a related compound, contributing to the broader field of organic synthesis (Dan, 2006). Also, Itaya, Matsumoto, Watanabe, and Harada (1985) explored the synthesis of 3-β-D-Ribofuranosylwye, showcasing the application of Methyl 2-(3-bromophenyl)-2-(methylamino)acetate hydrochloride in nucleoside synthesis (Itaya, Matsumoto, Watanabe, & Harada, 1985).
properties
IUPAC Name |
methyl 2-(3-bromophenyl)-2-(methylamino)acetate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2.ClH/c1-12-9(10(13)14-2)7-4-3-5-8(11)6-7;/h3-6,9,12H,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRTCIUWLWNDQJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1=CC(=CC=C1)Br)C(=O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3-bromophenyl)-2-(methylamino)acetate hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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